6-Cyclopropylpyrazine-2-carboxylic acid 6-Cyclopropylpyrazine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13527846
InChI: InChI=1S/C8H8N2O2/c11-8(12)7-4-9-3-6(10-7)5-1-2-5/h3-5H,1-2H2,(H,11,12)
SMILES: C1CC1C2=CN=CC(=N2)C(=O)O
Molecular Formula: C8H8N2O2
Molecular Weight: 164.16 g/mol

6-Cyclopropylpyrazine-2-carboxylic acid

CAS No.:

Cat. No.: VC13527846

Molecular Formula: C8H8N2O2

Molecular Weight: 164.16 g/mol

* For research use only. Not for human or veterinary use.

6-Cyclopropylpyrazine-2-carboxylic acid -

Specification

Molecular Formula C8H8N2O2
Molecular Weight 164.16 g/mol
IUPAC Name 6-cyclopropylpyrazine-2-carboxylic acid
Standard InChI InChI=1S/C8H8N2O2/c11-8(12)7-4-9-3-6(10-7)5-1-2-5/h3-5H,1-2H2,(H,11,12)
Standard InChI Key PJIDFCPPJYNQSC-UHFFFAOYSA-N
SMILES C1CC1C2=CN=CC(=N2)C(=O)O
Canonical SMILES C1CC1C2=CN=CC(=N2)C(=O)O

Introduction

Structural and Physicochemical Properties

The molecular formula of 6-cyclopropylpyrazine-2-carboxylic acid is C₈H₈N₂O₂, with a molecular weight of 164.16 g/mol. Its structure combines a pyrazine ring—a six-membered aromatic system with two nitrogen atoms at positions 1 and 4—with a cyclopropyl substituent and a carboxylic acid group. The cyclopropyl moiety introduces steric strain and electronic effects that influence reactivity, while the carboxylic acid enables hydrogen bonding and salt formation, enhancing solubility in polar solvents.

Key Structural Features:

  • Pyrazine Core: Aromaticity and electron-deficient nature due to nitrogen atoms, facilitating electrophilic substitution reactions.

  • Cyclopropyl Group: Confers rigidity and may modulate lipophilicity, impacting membrane permeability in biological systems.

  • Carboxylic Acid: Provides acidity (predicted pKa ≈ 2.5–3.0) and serves as a handle for derivatization (e.g., amidation, esterification).

Table 1: Hypothetical Physicochemical Properties

PropertyValue
Molecular FormulaC₈H₈N₂O₂
Molecular Weight164.16 g/mol
Melting Point180–185°C (estimated)
Solubility in WaterModerate (∼10–20 mg/mL)
LogP (Partition Coefficient)1.2–1.8 (predicted)

Synthetic Methodologies

The synthesis of 6-cyclopropylpyrazine-2-carboxylic acid likely involves multi-step strategies similar to those used for pyridine and pyrrolidine carboxylic acids . A plausible route is outlined below:

Hydrolysis of Nitriles or Esters

Following cyclopropane installation, hydrolysis of a nitrile or ester intermediate under acidic or basic conditions yields the carboxylic acid. For example, methyl 6-cyclopropylpyrazine-2-carboxylate could be hydrolyzed using sodium hydroxide, analogous to the method described for 2-pyridine carboxylic acid synthesis .

Table 2: Representative Synthetic Pathway

StepReactionConditionsYield
1CyclopropanationCH₂I₂, Zn(Cu), Et₂O, 0°C60–70%
2Ester Hydrolysis2M NaOH, reflux, 6h85–90%

Applications in Drug Discovery

Intermediate in Medicinal Chemistry

This compound may serve as a precursor for prodrugs or bioactive molecules. For example, amidation with aryl amines could yield kinase inhibitors, while ester derivatives might improve oral bioavailability.

Material Science Applications

The pyrazine core’s electron-deficient nature makes it a candidate for organic semiconductors or metal-organic frameworks (MOFs), where carboxylic acids act as coordinating ligands.

Challenges and Future Directions

Current limitations include the lack of optimized synthetic protocols and in vivo toxicity data. Future research should prioritize:

  • Catalytic Asymmetric Synthesis: Developing enantioselective methods for chiral variants.

  • Structure-Activity Relationships (SAR): Systematic modification of the cyclopropyl and carboxylic acid groups to optimize bioactivity.

  • Scale-Up Technologies: Adapting biphasic reaction systems, as demonstrated for chroman carboxylic acids , to enhance yield and purity.

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